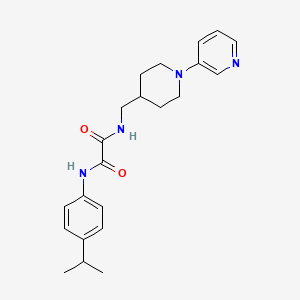![molecular formula C7H16ClNO3S B2674849 [4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride CAS No. 2418730-61-5](/img/structure/B2674849.png)
[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of a compound involves understanding the chemical reactions used to produce it. This includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Amino Acid Methyl Ester Hydrochlorides Synthesis: A series of amino acid methyl ester hydrochlorides, including derivatives similar in structure to the compound , have been synthesized using methanol and trimethylchlorosilane. This method is compatible with various amino acids, indicating a potential application for your compound in synthesizing complex amino acid derivatives (Li & Sha, 2008).
Chemical Properties and Interactions
- Polyol-Induced Protein Stabilization: The solubilities of amino acids in various polyols, including methanol, have been studied. This research could inform the applications of your compound in protein stabilization, as its structure suggests potential interactions with amino acids and polyols (Gekko, 1981).
- Reactions with Ethyl 4-Oxoalkanoates: The compound's structure suggests it may react with ethyl 4-oxoalkanoates to form various heterocyclic compounds, which could have potential applications in synthetic chemistry (Wedler et al., 1992).
Catalytic Applications
- N-Monomethylation of Aromatic Primary Amines: The compound's structural similarity to methanol suggests potential applications in catalyzing the N-monomethylation of aromatic primary amines (Li et al., 2012).
Complexation and Binding Studies
- Phosphorylated Calixarenes and Amino Acids Interaction: The compound might have potential applications in complexation studies, similar to the interactions between phosphorylated calixarenes and amino acids in methanol solutions (Zielenkiewicz et al., 2006).
Methanolysis Applications
- Efficient Methanolytic Cleavage: Given the methanol component of your compound, it might be useful in promoting methanolytic cleavage of various esters, as demonstrated in studies involving methanol as a reagent (Andrea et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S.ClH/c8-5-7(6-9)1-3-12(10,11)4-2-7;/h9H,1-6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMATIDZHDGUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)
![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2674774.png)


![Methyl 4-(7-ethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2674779.png)
![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfinyl]acrylamide](/img/structure/B2674781.png)


![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)

